
(S)-Desmethyl Citalopram Ethanedioate
Overview
Description
Citalopram is used to treat depression, including major depressive disorder (MDD). It is an antidepressant that belongs to a group of medicines known as selective serotonin reuptake inhibitors (SSRIs) .
Synthesis Analysis
The synthesis of 5-carboxyescitalopram involves a solution of escitalopram in 6N HCl and distilled water, which is stirred at a reflux for 72 hours .
Molecular Structure Analysis
Citalopram has a molecular formula of C20H21FN2O and a molecular weight of 324.4 g/mol . It is a member of 2-benzofurans, a nitrile, an organofluorine compound, a cyclic ether, and a tertiary amino compound . It is a conjugate base of a 3- [5-cyano-1- (4-fluorophenyl)-1,3-dihydro-2-benzofuran-1-yl]-N,N-dimethylpropan-1-aminium .
Chemical Reactions Analysis
The effects of citalopram and N-demethylcitalopram depend primarily on the S-enantiomers: S-citalopram and S-demethylcitalopram. The in-vitro inhibition of serotonin uptake of S-citalopram and S-demethylcitalopram is 167 and 6.6 times more potent, respectively, than the R-enantiomers .
Scientific Research Applications
Pharmacokinetics and Drug Metabolism
- Citalopram is metabolized into N-desmethylcitalopram partially by CYP2C19 and CYP3A4, and further into di-desmethylcitalopram by CYP2D6. These metabolites are not active, indicating a complex metabolic pathway that requires consideration in pharmacokinetic studies (Brøsen & Naranjo, 2001).
Environmental Fate
- The stability and degradation of citalopram under simulated sunlight conditions were studied, showing its relative stability in various aqueous solutions, including natural waters. N-desmethylcitalopram was identified as a major photoproduct, highlighting the environmental persistence of citalopram and its metabolites (Kwon & Armbrust, 2005).
Analytical Detection
Analytical methods for the detection of citalopram and its metabolites have been developed, including HPLC assays for stereoselective analysis. These methods are crucial for therapeutic drug monitoring and investigating pharmacokinetic/pharmacodynamic relationships (Zheng et al., 2000).
Additionally, LC-MS/MS methods have been established for simultaneous determination of citalopram and desmethylcitalopram in human plasma, applied to pharmacokinetic studies. Such analytical techniques are essential for understanding drug metabolism and facilitating clinical research (Jiang et al., 2010).
Mechanism of Action
Target of Action
The primary target of (S)-Desmethyl Citalopram Ethanedioate is the serotonin transporter (SERT), which plays a key role in serotonergic neurotransmission . This compound selectively inhibits serotonin reuptake in the presynaptic neurons .
Mode of Action
This compound interacts with its target, the serotonin transporter, by selectively blocking the transport protein responsible for the uptake of serotonin from nerve synapses . This interaction results in the potentiation of serotonergic activity in the central nervous system (CNS) due to its inhibition of CNS neuronal reuptake of serotonin .
Biochemical Pathways
The biochemical pathways affected by this compound involve the serotonin signaling pathway. By inhibiting the reuptake of serotonin, this compound enhances serotonergic transmission . This can result in dose-dependent internalization of serotonin transporter molecules and diminished neuronal activity of serotonergic neurons .
Pharmacokinetics
It is known that the physicochemical properties of a drug-like molecule can influence its adme properties
Result of Action
The molecular and cellular effects of this compound’s action involve changes in neuronal activity and serotonin transporter function. Specifically, this compound can lead to dose-dependent internalization of serotonin transporter molecules and diminished neuronal activity of serotonergic neurons . Additionally, it has been suggested that this compound may have protective effects against certain toxicities, such as those induced by mutant APP and Aβ in Alzheimer’s disease .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For instance, suspended sediment (SPS) in aquatic environments can significantly increase the immobilization of Daphnia magna, a model organism often used in ecotoxicology studies . .
Safety and Hazards
Future Directions
Future studies involving polygenic single nucleotide polymorphism score analysis or meta-analysis of multiple genome-wide association study datasets, may be more successful in defining the impact of pharmacokinetic polymorphisms as a subset of the variation that influences citalopram response . The development of drugs that activate or block specific 5-HT receptors may help to circumvent the two main limitations of current antidepressants: low efficacy and delayed onset of therapeutic action .
Biochemical Analysis
Biochemical Properties
(S)-Desmethyl Citalopram Ethanedioate plays a crucial role in biochemical reactions by inhibiting the reuptake of serotonin (5-HT) at the synaptic cleft. This inhibition is primarily mediated through its high-affinity binding to the serotonin transporter (SERT) . The compound interacts with several biomolecules, including the serotonin transporter, where it binds to the orthosteric site, leading to increased extracellular levels of serotonin . Additionally, this compound exhibits allosteric modulation, which further enhances its binding affinity and prolongs its action .
Cellular Effects
This compound influences various cellular processes, particularly in serotonergic neurons. It enhances serotonin neurotransmission by preventing serotonin reuptake, which leads to increased serotonin levels in the synaptic cleft . This elevation in serotonin levels affects cell signaling pathways, gene expression, and cellular metabolism. For instance, the compound has been shown to induce neuroadaptive and neuroplastic changes in serotonergic neurons, contributing to its antidepressant effects .
Molecular Mechanism
At the molecular level, this compound exerts its effects by binding to the serotonin transporter (SERT) at the orthosteric site . This binding inhibits the reuptake of serotonin, leading to increased extracellular serotonin levels . Additionally, the compound’s allosteric modulation of SERT decreases its own dissociation rate from the orthosteric site, thereby enhancing its efficacy . These interactions result in the inhibition of serotonin reuptake and subsequent antidepressant effects .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The compound is stable under standard laboratory conditions, but its efficacy can diminish with prolonged exposure due to potential degradation . Long-term studies have shown that chronic administration of the compound leads to sustained increases in serotonin levels and persistent neuroadaptive changes in serotonergic neurons .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At therapeutic doses, the compound effectively inhibits serotonin reuptake and produces antidepressant effects . At higher doses, it can lead to adverse effects such as serotonin syndrome, characterized by excessive serotonergic activity . Threshold effects have been observed, where the compound’s efficacy plateaus beyond a certain dosage .
Metabolic Pathways
This compound is involved in several metabolic pathways. It is primarily metabolized in the liver by cytochrome P450 enzymes, particularly CYP2C19 and CYP3A4 . The compound’s metabolism results in the formation of several metabolites, some of which retain pharmacological activity . These metabolic processes can influence the compound’s overall efficacy and duration of action .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through various mechanisms. It interacts with transporters and binding proteins that facilitate its uptake and localization . The compound’s distribution is influenced by its lipophilicity, allowing it to cross the blood-brain barrier and accumulate in the central nervous system .
Subcellular Localization
This compound is primarily localized in the synaptic cleft, where it exerts its inhibitory effects on serotonin reuptake . The compound’s activity is influenced by its targeting signals and post-translational modifications, which direct it to specific compartments within serotonergic neurons . These localization mechanisms are crucial for its antidepressant effects .
properties
IUPAC Name |
(1S)-1-(4-fluorophenyl)-1-[3-(methylamino)propyl]-3H-2-benzofuran-5-carbonitrile;oxalic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19FN2O.C2H2O4/c1-22-10-2-9-19(16-4-6-17(20)7-5-16)18-8-3-14(12-21)11-15(18)13-23-19;3-1(4)2(5)6/h3-8,11,22H,2,9-10,13H2,1H3;(H,3,4)(H,5,6)/t19-;/m0./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KIBDQJQSZZNPGM-FYZYNONXSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCCCC1(C2=C(CO1)C=C(C=C2)C#N)C3=CC=C(C=C3)F.C(=O)(C(=O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CNCCC[C@@]1(C2=C(CO1)C=C(C=C2)C#N)C3=CC=C(C=C3)F.C(=O)(C(=O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21FN2O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
400.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

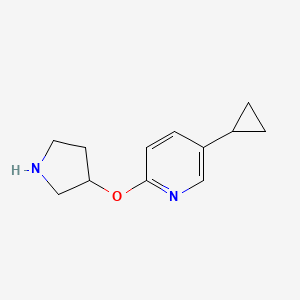

![8,8-Difluoro-1-azaspiro[4.5]decane hydrochloride](/img/structure/B1435893.png)
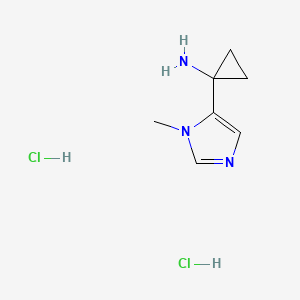
![2-[3-(3-Nitro-phenyl)-isoxazol-5-yl]-ethanol](/img/structure/B1435897.png)
![1-[(6-Methoxypyridin-3-yl)methyl]piperidin-4-amine trihydrochloride](/img/structure/B1435898.png)

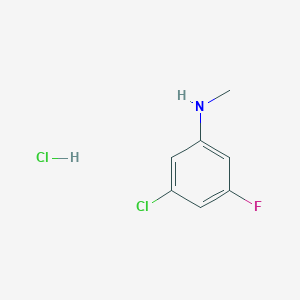
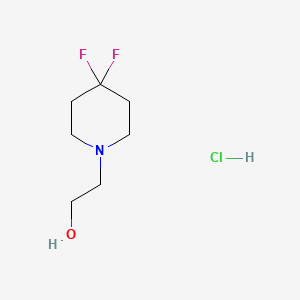

![N-[1-(2-methoxyphenyl)-1-oxopropan-2-yl]acetamide](/img/structure/B1435906.png)
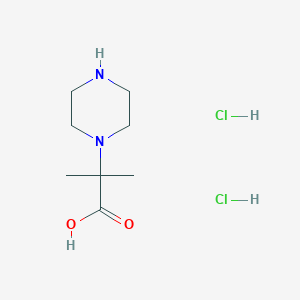
![5-chloro-1H,1aH,6H,6aH-cyclopropa[a]indene-1-carboxylic acid](/img/structure/B1435908.png)
![8-Oxo-7-azaspiro[3.5]nonane-5-carboxylic acid](/img/structure/B1435909.png)